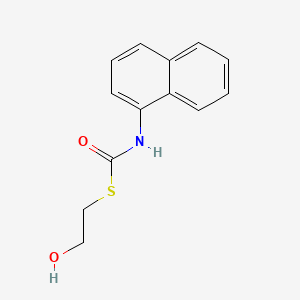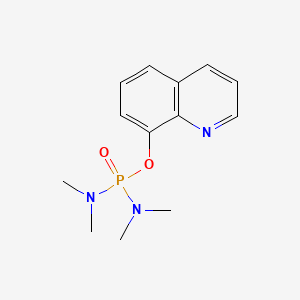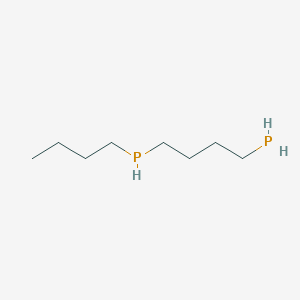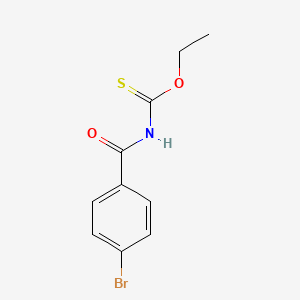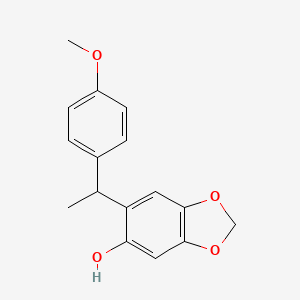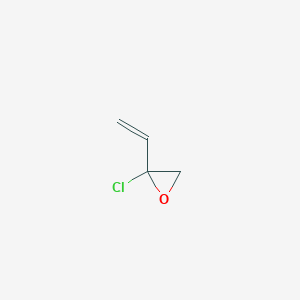
2-Chloro-2-ethenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-ethenyloxirane typically involves the reaction of chloroprene with an oxidizing agent. One common method is the epoxidation of chloroprene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of chloroprene and the oxidizing agent into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-ethenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of diols or higher epoxides.
Reduction: Conversion to diols.
Substitution: Formation of various substituted oxiranes.
Scientific Research Applications
2-Chloro-2-ethenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-ethenyloxirane involves its reactivity with nucleophiles due to the strained epoxide ring. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile involved. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process.
Comparison with Similar Compounds
Similar Compounds
Chloroprene: A precursor in the synthesis of 2-chloro-2-ethenyloxirane.
2-Chloroethanol: Another chlorinated compound with different reactivity and applications.
Epichlorohydrin: A similar epoxide with a chlorine substituent, used in the production of epoxy resins.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
70007-78-2 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
2-chloro-2-ethenyloxirane |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6-4/h2H,1,3H2 |
InChI Key |
LUNAZOQJFVKQHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


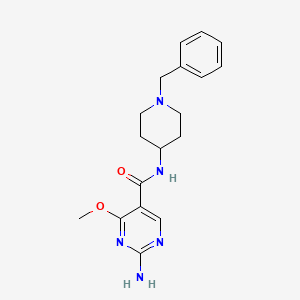
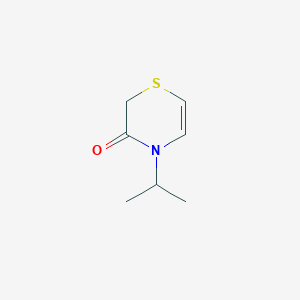
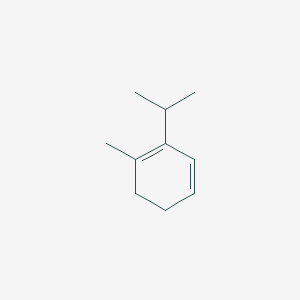
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)

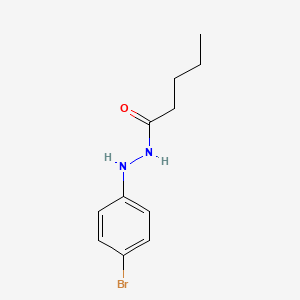
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
